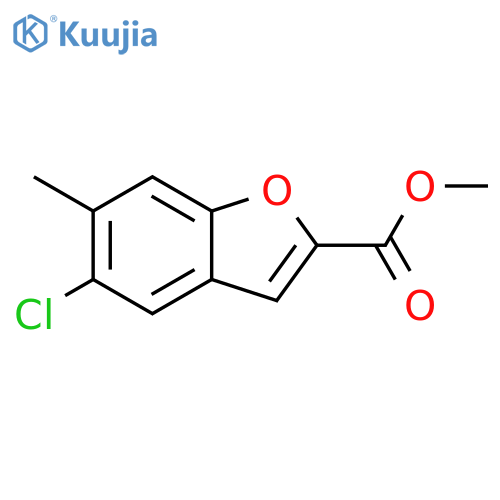

Cas no 2112973-37-0 (2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester)

2112973-37-0 structure

商品名:2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester

CAS番号:2112973-37-0

MF:C11H9ClO3

メガワット:224.640362501144

CID:5298047

2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester

-

- インチ: 1S/C11H9ClO3/c1-6-3-9-7(4-8(6)12)5-10(15-9)11(13)14-2/h3-5H,1-2H3

- InChIKey: GGDDMKLJUQSACM-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(C)=C(Cl)C=C2C=C1C(OC)=O

2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-784967-5.0g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 5.0g |

$2360.0 | 2024-05-22 | |

| Enamine | EN300-784967-0.05g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 0.05g |

$683.0 | 2024-05-22 | |

| Enamine | EN300-784967-0.5g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 0.5g |

$781.0 | 2024-05-22 | |

| Enamine | EN300-784967-10.0g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 10.0g |

$3500.0 | 2024-05-22 | |

| Enamine | EN300-784967-0.25g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 0.25g |

$748.0 | 2024-05-22 | |

| Enamine | EN300-784967-0.1g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 0.1g |

$715.0 | 2024-05-22 | |

| Enamine | EN300-784967-2.5g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 2.5g |

$1594.0 | 2024-05-22 | |

| Enamine | EN300-784967-1.0g |

methyl 5-chloro-6-methyl-1-benzofuran-2-carboxylate |

2112973-37-0 | 95% | 1.0g |

$813.0 | 2024-05-22 |

2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2112973-37-0 (2-Benzofurancarboxylic acid, 5-chloro-6-methyl-, methyl ester) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量